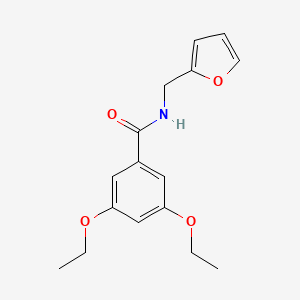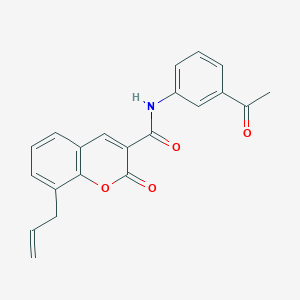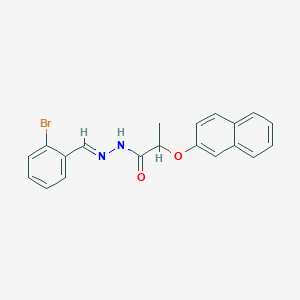![molecular formula C18H21N3O2 B5738326 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 receptor tyrosine kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancer. TAK-285 has shown promise as a potential therapeutic agent for these cancers due to its ability to inhibit HER2 signaling.
Mécanisme D'action
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide works by binding to the ATP-binding site of the HER2 receptor tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in HER2 signaling and ultimately, a decrease in tumor growth.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HER2 signaling, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its specificity for the HER2 receptor tyrosine kinase. This specificity allows for targeted inhibition of HER2 signaling, which may lead to fewer side effects compared to other cancer therapies. However, one limitation of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide. One area of interest is the development of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide analogs with improved pharmacokinetic properties. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide may be effective in combination with other targeted therapies for cancer. Finally, further studies are needed to determine the optimal dosing and administration of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide in clinical settings.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted into 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide through a series of additional steps. The overall synthesis is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to effectively inhibit HER2 signaling and tumor growth. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-18(22)9-8-17-3-2-14-23-17/h2-9,14H,10-13H2,1H3,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWIYNQYPNVHAH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)



![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)


![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)